

# electron configuration and oxidation states of bromine in compounds

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An In-Depth Technical Guide to the Electron Configuration and Oxidation States of **Bromine** in Compounds

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron configuration of **bromine** and its diverse oxidation states in various chemical compounds. It is intended for researchers, scientists, and professionals in drug development who utilize **bromine**-containing compounds in their work. This document details the fundamental electronic properties of **bromine**, summarizes key quantitative data, outlines experimental protocols for the determination of oxidation states, and illustrates the underlying chemical principles with diagrams.

## Electron Configuration of Bromine

**Bromine** (Br), with the atomic number 35, possesses 35 electrons. Its ground-state electron configuration determines its chemical behavior and its capacity to exist in multiple oxidation states.

- Full Electron Configuration:  $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^5$
- Condensed (Noble Gas) Configuration:  $[Ar] 3d^{10} 4s^2 4p^5$ [\[1\]](#)

- Shell Structure: 2.8.18.7[1]

The seven valence electrons in the fourth shell ( $4s^2 4p^5$ ) are responsible for **bromine's** reactivity. To achieve a stable electron octet, **bromine** can either gain one electron to form the bromide anion ( $\text{Br}^-$ ) or share its valence electrons to form covalent bonds, leading to a range of positive oxidation states.

## The Bromide Anion ( $\text{Br}^-$ )

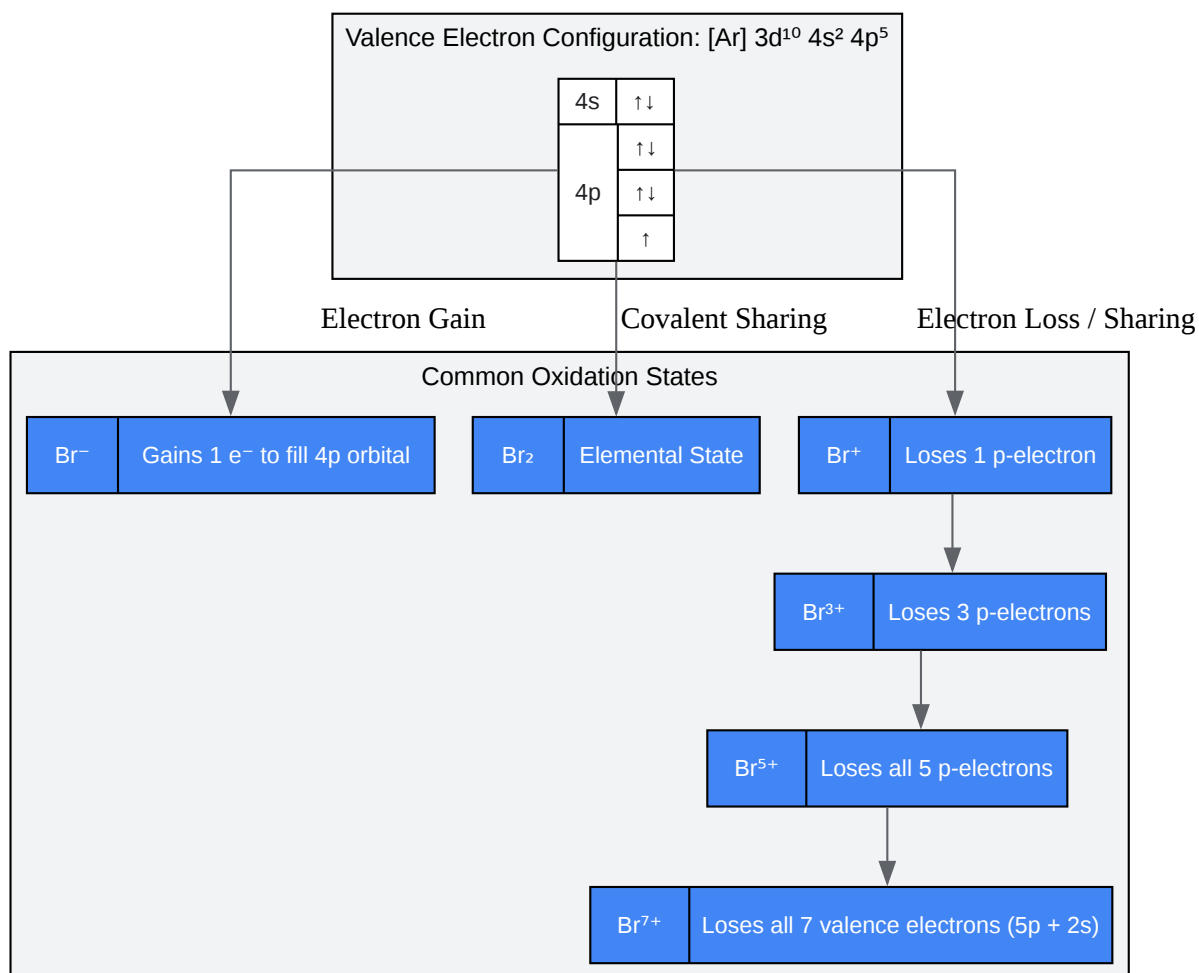
When **bromine** gains an electron, it forms the bromide ion,  $\text{Br}^-$ . This is the most stable state for **bromine**. [2] The additional electron fills the 4p orbital, resulting in a stable configuration isoelectronic to the noble gas krypton (Kr). [3]

- Electron Configuration of  $\text{Br}^-$ :  $[\text{Ar}] 3d^{10} 4s^2 4p^6$  or  $[\text{Kr}]$  [3]

## Oxidation States of Bromine

**Bromine** is notable for its ability to exhibit a wide array of oxidation states, ranging from -1 to +7. [2][4] This versatility is a consequence of its electron configuration and its intermediate electronegativity (2.96 on the Pauling scale) among the halogens. [5] **Bromine** typically displays odd-numbered oxidation states (+1, +3, +5, +7) when bonded to more electronegative elements like oxygen or fluorine, but an even state (+4) has also been observed. [2][4][6]

The relationship between **bromine's** valence electron configuration and its primary oxidation states can be visualized as the progressive involvement of its 4p and 4s electrons in bonding.



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**Caption:** Electron configuration and resulting oxidation states of **bromine**.

The following table summarizes the known oxidation states of **bromine** and provides examples of representative compounds or ions for each state.

Oxidation State	Example Compound/Ion	Formula	Notes
-1	Hydrogen bromide / Bromide ion	HBr / Br <sup>-</sup>	The most common and stable oxidation state.[2]
0	Elemental Bromine	Br <sub>2</sub>	Diatomic molecule, the elemental form of bromine.[2]
+1	Hypobromous acid / Hypobromite ion	HOBr / BrO <sup>-</sup>	Found in compounds with more electronegative elements.[2][4]
+3	Bromous acid / Bromite ion	HBrO <sub>2</sub> / BrO <sub>2</sub> <sup>-</sup>	Generally less stable than other states.[4]
+4	Bromine dioxide	BrO <sub>2</sub>	An example of an even oxidation state. [4][6]
+5	Bromic acid / Bromate ion	HBrO <sub>3</sub> / BrO <sub>3</sub> <sup>-</sup>	Strong oxidizing agents.[2][4]
+7	Perbromic acid / Perbromate ion	HBrO <sub>4</sub> / BrO <sub>4</sub> <sup>-</sup>	The highest oxidation state of bromine.[2][4]

## Hypervalent Bromine Compounds

Compounds in which **bromine** exhibits an oxidation state higher than -1, particularly +3 and +5, are often referred to as hypervalent compounds. In these species, **bromine** formally exceeds the octet rule. These compounds, known as λ<sup>3</sup>-bromanes (Br(III)) and λ<sup>5</sup>-bromanes (Br(V)), are highly reactive and serve as powerful oxidizing and electrophilic reagents in organic synthesis.[7][8] Their reactivity is generally greater than their iodine analogues due to **bromine**'s higher electrophilicity and the better nucleofugality (leaving group ability) of the bromanyl unit.[7] Recent research has focused on synthesizing bench-stable hypervalent

**bromine**(III) compounds, often through electrochemical methods, to make them more accessible for synthetic applications.[\[4\]](#)[\[6\]](#)

## Quantitative Data Summary

The chemical behavior of **bromine** is underpinned by its fundamental physical and chemical properties. The following tables summarize key quantitative data for **bromine**.

**Table 1: Atomic and Physical Properties**

Property	Value
Atomic Number	35
Atomic Weight	79.904 u
Electron Configuration	[Ar] 3d <sup>10</sup> 4s <sup>2</sup> 4p <sup>5</sup> <a href="#">[1]</a>
Electronegativity (Pauling Scale)	2.96 <a href="#">[5]</a>
Electron Affinity	324.6 kJ/mol <a href="#">[5]</a> <a href="#">[9]</a>
Covalent Radius	114 pm
Ionic Radius (Br <sup>-</sup> )	196 pm

**Table 2: Ionization Energies**

The energy required to remove successive electrons from a gaseous **bromine** atom.

Ionization Step	Energy (kJ/mol)	Energy (eV)
1st	1139.9	11.8138 <a href="#">[5]</a>
2nd	2103	
3rd	3470	
4th	4560 <a href="#">[8]</a>	

| 5th | 5760[\[8\]](#) | |

## Table 3: Selected Bond Dissociation Energies

The energy required to break a specific bond homolytically in the gas phase. Note that these values can differ from average bond energies in polyatomic molecules.

Bond	Dissociation Energy (kJ/mol)
Br-Br	193[6]
Br-H	363[6]
Br-C (in CH <sub>3</sub> Br)	284[5]
Br-O	235.1[1][5]
Br-F	237[6]
Br-Cl	218[6]

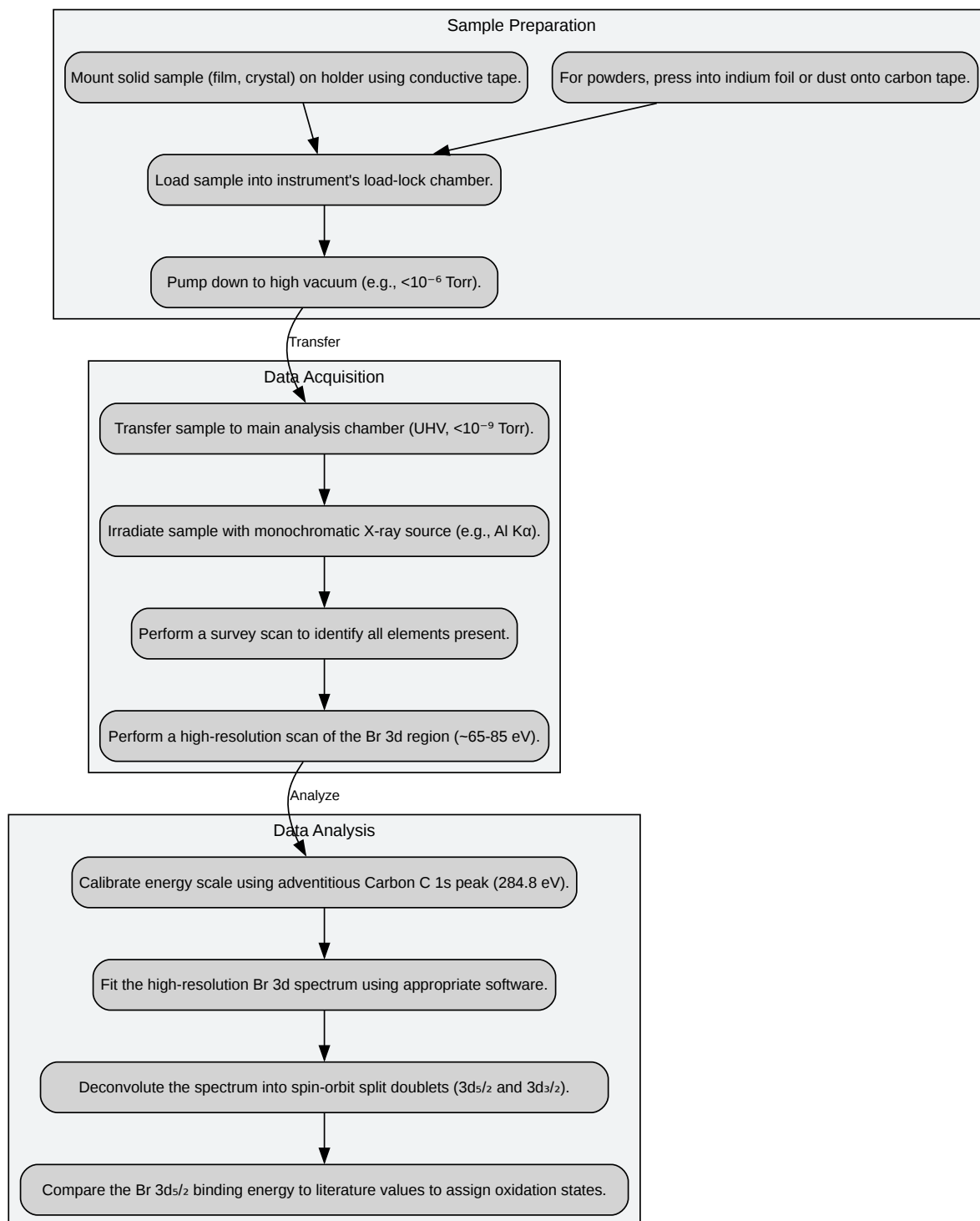
| Br-I | 175[6] |

## Experimental Protocols

Determining and utilizing the various oxidation states of **bromine** requires specific experimental techniques. This section provides generalized protocols for two key methods: X-ray Photoelectron Spectroscopy (XPS) for identifying oxidation states and Cyclic Voltammetry (CV) for studying redox behavior.

### Protocol for Determining Bromine Oxidation States using XPS

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can identify the elemental composition and chemical (oxidation) state of elements within the top 1-10 nm of a material.[10] The binding energy of core-level electrons is sensitive to the chemical environment of the atom. For **bromine**, a chemical shift in the Br 3d binding energy is indicative of its oxidation state.



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**Caption:** Generalized workflow for XPS analysis of **bromine** compounds.

Expected Br 3d<sub>5/2</sub> Binding Energies:

- Br<sup>-</sup> (Bromide): ~68-69 eV[11]
- C-Br (Covalent): ~70.5 eV[11]
- BrO<sup>-</sup> (Hypobromite, +1): ~74.3 eV[12]
- BrO<sub>3</sub><sup>-</sup> (Bromate, +5): ~79.1 eV[12]

## Protocol for Electrochemical Synthesis and Analysis using Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a species in solution.[9] It is instrumental in synthesizing and characterizing compounds with different oxidation states, such as the electrochemical generation of hypervalent **bromine(III)** species.[1][4]

### 1. Cell Assembly and Solution Preparation:

- **Electrochemical Cell:** Assemble a standard three-electrode cell. The working electrode (e.g., glassy carbon, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE) are required.[2]
- **Analyte Solution:** Dissolve the **bromine**-containing precursor (e.g., an aryl bromide) in a suitable solvent (e.g., acetonitrile, hexafluoroisopropanol).
- **Supporting Electrolyte:** Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate, [Bu<sub>4</sub>N][BF<sub>4</sub>]) to the solution to ensure conductivity.
- **Degassing:** Purge the solution with an inert gas (e.g., N<sub>2</sub>, Ar) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[13]

### 2. CV Measurement:

- **Connect to Potentiostat:** Connect the electrodes to a potentiostat.



- **Set Parameters:** Define the potential window and scan rate. The window should encompass the expected redox potentials of the **bromine** species. Scan rates typically range from 20 to 1000 mV/s.[13]
- **Run Background Scan:** First, run a CV of the electrolyte solution without the analyte to establish the background current response.
- **Run Analyte Scan:** Perform the CV scan on the analyte solution. The potential is swept linearly to a set vertex potential and then reversed.

### 3. Data Interpretation:

- **Anodic and Cathodic Peaks:** The resulting voltammogram plots current versus potential. Anodic peaks correspond to oxidation events (e.g.,  $\text{Br}^- \rightarrow \text{Br}_2$  or  $\text{ArBr} \rightarrow \text{ArBr}^+$ ), while cathodic peaks correspond to reduction events.
- **Redox Potentials:** The potential midway between the anodic and cathodic peak potentials provides an estimate of the standard redox potential ( $E^{1/2}$ ) for a reversible couple.
- **Synthesis:** For preparative electrosynthesis, a constant potential or current (galvanostatic conditions) corresponding to the desired oxidation event is applied to the solution on a larger scale to generate the product (e.g., a  $\lambda^3$ -bromane).[4]

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